3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.14601278 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and genomic stability. It plays a crucial role in the cellular response to DNA damage.
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its activity . The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment in the compound improves its inhibitory potential against PARP-1 . This interaction results in the disruption of DNA repair processes, leading to genomic instability and potentially cell death.
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathways, particularly the base excision repair (BER) pathway. This pathway is responsible for repairing small base lesions in the DNA that could otherwise lead to mutations and genomic instability. By inhibiting PARP-1, the compound disrupts the BER pathway, leading to an accumulation of DNA damage and potentially triggering programmed cell death or apoptosis .
Result of Action
The result of the compound’s action is the disruption of DNA repair processes, leading to genomic instability. This can trigger apoptosis, or programmed cell death, particularly in cancer cells that rely heavily on PARP-1 for survival . Therefore, this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells. For instance, cancer cells often have a more acidic extracellular environment, which could potentially affect the compound’s stability and efficacy .
Properties
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(25-15-13-18(14-16-25)17-7-2-1-3-8-17)12-6-11-21-23-19-9-4-5-10-20(19)29(27,28)24-21/h1-5,7-10,13H,6,11-12,14-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZWLIMISRWFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.